

TFAX 488 & TFP Probe Technical Support Center

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Compound of Interest

Compound Name: Tfax 488,tfp

Cat. No.: B11929191

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of TFAX 488 and its Tetrafluorophenyl (TFP) ester conjugates in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is TFAX 488 and what are its primary applications?

TFAX 488 is a bright, photostable, green fluorescent dye. It is spectrally similar to Alexa Fluor® 488 and is commonly used for labeling proteins and antibodies for applications such as flow cytometry, fluorescence microscopy, and immunofluorescence assays. Its TFP ester form is an amine-reactive derivative that efficiently conjugates to primary amines on biomolecules.

Q2: What is the advantage of a TFP ester over an NHS ester for conjugation?

The Tetrafluorophenyl (TFP) ester of TFAX 488 offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) ester. TFP esters are less susceptible to spontaneous hydrolysis, especially at the slightly alkaline pH required for efficient amine labeling. This increased stability allows for more consistent and efficient conjugation reactions.^{[1][2][3][4]}

Q3: What is the optimal pH for conjugating TFAX 488 TFP ester to a protein?

The optimal pH for the reaction between a TFP ester and a primary amine on a protein is typically between 7 and 9.[4] A slightly basic environment ensures that the lysine residues are deprotonated and available for reaction. Sodium bicarbonate or borate buffers are commonly used for this purpose.

Q4: Which buffers should be avoided during the conjugation reaction?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the protein for reaction with the TFP ester, thereby reducing the labeling efficiency.

Q5: How should I store my TFAX 488-labeled protein conjugate?

For short-term storage (up to a few weeks), the conjugate can be stored at 4°C, protected from light. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C. Adding a cryoprotectant like 50% glycerol can prevent damage from freeze-thaw cycles. It is crucial to avoid repeated freezing and thawing of the sample.

Q6: How stable is the fluorescence of TFAX 488 conjugates in different buffers?

The TFAX 488 dye itself is pH-insensitive in the range of pH 4-10. However, the stability of the protein-dye conjugate can be influenced by the buffer composition. While specific quantitative data for TFAX 488 in various buffers is limited, Alexa Fluor® 488 conjugates are known to be stable for several months at 4°C when stored properly. For optimal stability, it is recommended to use a buffer that is compatible with the specific protein and to store the conjugate as recommended.

Troubleshooting Guides

Low Labeling Efficiency

Possible Cause	Recommended Solution
Incorrect Buffer pH	Ensure the pH of the reaction buffer is between 7 and 9. Use a calibrated pH meter to verify.
Presence of Competing Amines	Avoid buffers containing Tris, glycine, or other primary amines. Dialyze the protein into an appropriate buffer like PBS or sodium bicarbonate before labeling.
Hydrolyzed TFP Ester	Prepare the TFAX 488 TFP ester solution immediately before use. Avoid prolonged exposure to moisture.
Low Protein Concentration	For efficient labeling, the protein concentration should be at least 1-2 mg/mL.
Insufficient Molar Ratio of Dye	Optimize the molar ratio of dye to protein. A 10-20 fold molar excess of dye is a common starting point.

High Background Fluorescence

Possible Cause	Recommended Solution
Excess Unconjugated Dye	Purify the conjugate using size exclusion chromatography or dialysis to remove all free dye.
Non-specific Binding of the Conjugate	Include a blocking step in your experimental protocol (e.g., using BSA or serum). Increase the number and duration of wash steps.
Protein Aggregation	Centrifuge the conjugate solution before use to pellet any aggregates. Store the conjugate at the recommended temperature and concentration.
Autofluorescence of the Sample	Include an unstained control to assess the level of autofluorescence. Choose a different fluorophore with a longer wavelength if autofluorescence in the green channel is high.

Data Summary

Table 1: Hydrolysis Half-life of TFP and NHS Esters at Different pH Values

pH	TFP Ester Half-life (hours)	NHS Ester Half-life (hours)
7.0	~11.5	~6
8.0	~3.9	~1.3
10.0	~0.57	~0.07

Data extrapolated from a study on self-assembled monolayers, providing a relative comparison of stability.

Table 2: General Storage Recommendations for TFAX 488 Conjugates

Storage Condition	Recommended Temperature	Duration	Key Considerations
Short-term	4°C	Up to several weeks	Protect from light.
Long-term	-20°C or -80°C	Months to years	Aliquot to avoid freeze-thaw cycles. Consider adding 50% glycerol.

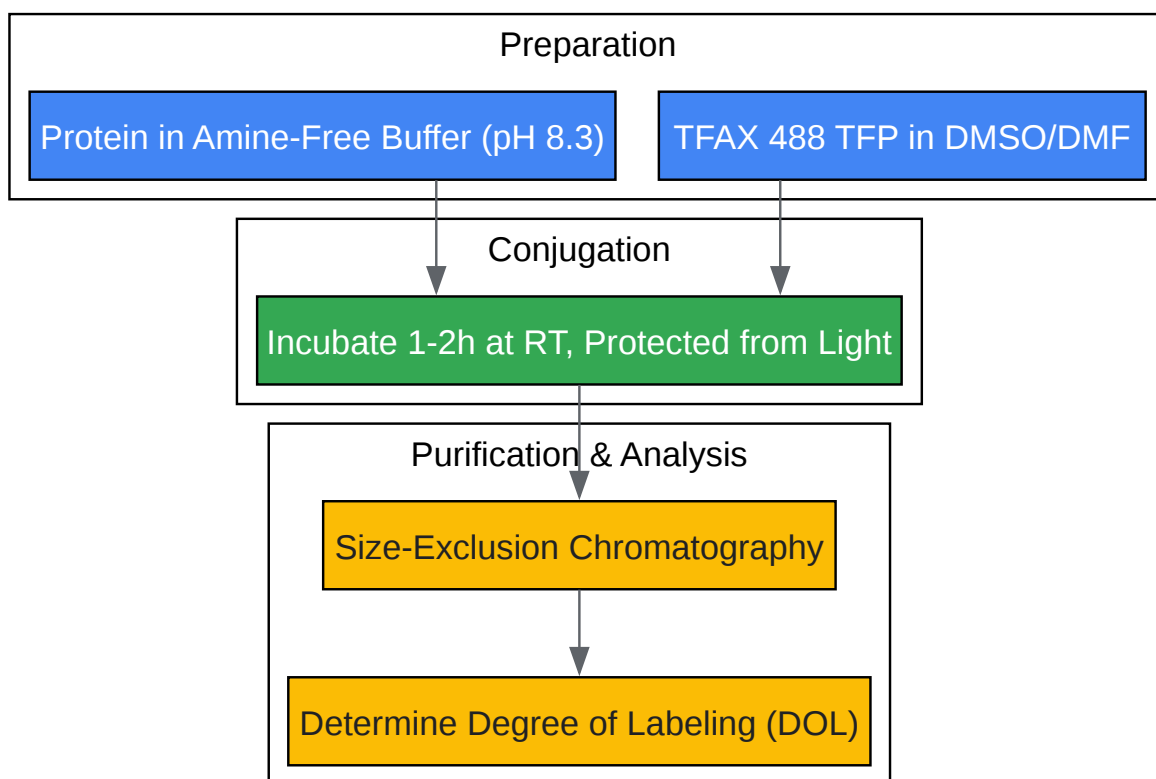
Experimental Protocols & Workflows

Protein Labeling with TFAX 488 TFP Ester

This protocol outlines the general steps for conjugating TFAX 488 TFP ester to a protein.

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
 - If the protein is in an incompatible buffer, perform buffer exchange via dialysis or a desalting column.
- Dye Preparation:
 - Warm the vial of TFAX 488 TFP ester to room temperature.
 - Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Slowly add the desired molar excess of the dissolved dye to the protein solution while gently stirring.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:

- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~495 nm.

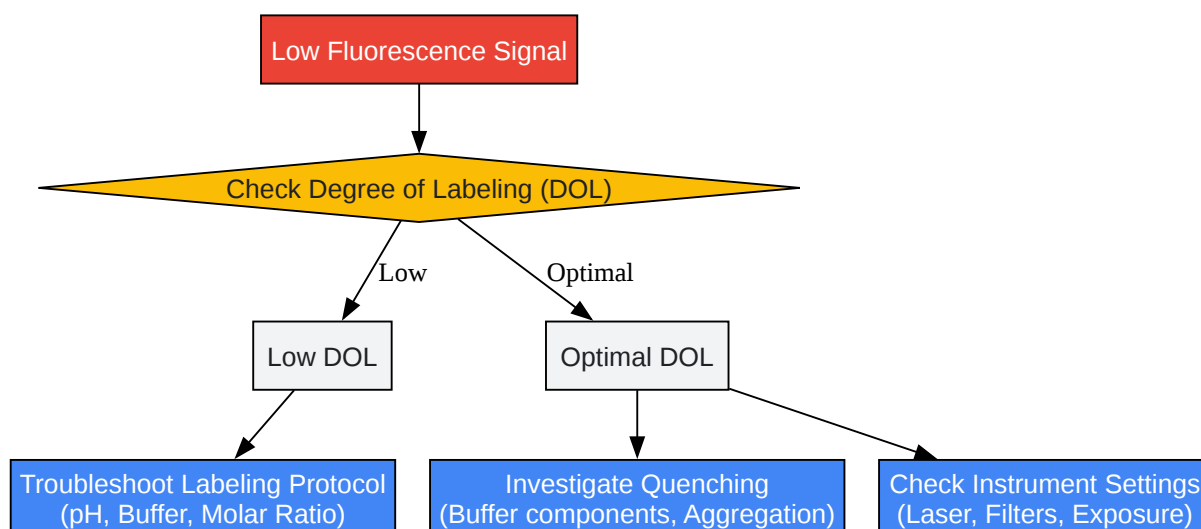


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Protein conjugation workflow with TFX 488 TFP ester.

Troubleshooting Logic for Low Fluorescence Signal

This diagram illustrates a logical workflow for troubleshooting experiments with a low fluorescent signal from a TFX 488 conjugate.



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Troubleshooting workflow for low fluorescence signal.

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